An In-depth Technical Guide to the Synthesis and Predicted Profile of 2-Methoxy-5-(piperazin-1-ylmethyl)phenol
An In-depth Technical Guide to the Synthesis and Predicted Profile of 2-Methoxy-5-(piperazin-1-ylmethyl)phenol
A Note to the Researcher: The subject of this guide, 2-Methoxy-5-(piperazin-1-ylmethyl)phenol, is a compound with limited readily available data in the public scientific literature. This document, therefore, takes a forward-looking, predictive approach. It is designed as a comprehensive roadmap for the synthesis, characterization, and potential pharmacological exploration of this novel molecule. The protocols and predictions herein are grounded in established chemical principles and extrapolated from data on closely related structural analogs.
Introduction and Rationale
The confluence of the methoxyphenol and piperazine moieties within a single molecular scaffold presents a compelling opportunity for the exploration of novel bioactivity. The piperazine ring is a well-established pharmacophore, integral to a multitude of approved drugs targeting the central nervous system, particularly as ligands for serotonergic and dopaminergic receptors. The methoxyphenol group, in turn, is a common feature in natural products and synthetic compounds with a range of biological activities, including antioxidant and anti-inflammatory properties.
This guide details a plausible and robust synthetic route to 2-Methoxy-5-(piperazin-1-ylmethyl)phenol and provides a predicted profile of its physicochemical and pharmacological properties. This information is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Proposed Synthesis via Mannich Reaction
The most direct and efficient synthetic route to 2-Methoxy-5-(piperazin-1-ylmethyl)phenol is the Mannich reaction. This three-component condensation reaction involves the aminoalkylation of an acidic proton of the phenol with formaldehyde and a secondary amine, in this case, piperazine. The electron-rich nature of the phenolic ring facilitates electrophilic aromatic substitution, with the hydroxyl and methoxy groups directing the substitution to the ortho and para positions.
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Methoxy-5-(piperazin-1-ylmethyl)phenol via the Mannich reaction.
Detailed Experimental Protocol
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyphenol (1.0 eq.) in ethanol (100 mL).
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Addition of Reagents: To the stirred solution, add piperazine (1.2 eq.) followed by a 37% aqueous solution of formaldehyde (1.5 eq.).
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Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. To the residue, add 100 mL of deionized water and adjust the pH to ~9-10 with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure 2-Methoxy-5-(piperazin-1-ylmethyl)phenol.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-Methoxy-5-(piperazin-1-ylmethyl)phenol. These values are computationally derived and based on the compound's structure.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| logP | 1.2 |
| pKa (most basic) | 8.9 |
| pKa (most acidic) | 10.1 |
| Topological Polar Surface Area (TPSA) | 45.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Proposed Analytical Characterization
Confirmation of the successful synthesis and purity of 2-Methoxy-5-(piperazin-1-ylmethyl)phenol would require a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenol ring, a singlet for the methoxy group, a singlet for the benzylic methylene bridge, and signals for the piperazine ring protons.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the benzylic carbon, and the piperazine carbons.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) techniques would be suitable. The ESI-MS spectrum is expected to show a prominent [M+H]⁺ ion at m/z 223.14.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic and aliphatic moieties, C-O stretching of the methoxy group and the phenol, and C-N stretching of the piperazine ring.
Potential Pharmacological Profile: A Hypothesis
The structural motifs of 2-Methoxy-5-(piperazin-1-ylmethyl)phenol suggest a high probability of interaction with central nervous system (CNS) targets, particularly serotonin and dopamine receptors. Many arylpiperazine derivatives are known to exhibit high affinity for these receptors.
Potential Targets and Mechanism of Action
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Serotonin Receptors (5-HTRs): The 1-(2-methoxyphenyl)piperazine moiety is a well-known structural element in ligands for 5-HT₁A and 5-HT₂A receptors.[1][2] It is plausible that the target compound will exhibit affinity for these receptors, potentially acting as an agonist, antagonist, or partial agonist.
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Dopamine Receptors (DRDs): Piperazine derivatives have also been extensively explored as ligands for dopamine D₂ and D₃ receptors.[3][4] The synthesized compound may therefore possess affinity for these receptors, suggesting potential applications in disorders involving dopaminergic dysregulation.
Potential Therapeutic Applications
Based on the potential interactions with serotonin and dopamine receptors, 2-Methoxy-5-(piperazin-1-ylmethyl)phenol could be investigated for its utility in a range of neurological and psychiatric conditions, including:
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Anxiety and Depression
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Schizophrenia
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Other CNS disorders
Proposed Signaling Pathway for Investigation
Caption: A generalized G-protein coupled receptor signaling pathway for initial pharmacological investigation.
Safety and Handling
As a novel chemical entity, 2-Methoxy-5-(piperazin-1-ylmethyl)phenol should be handled with care, following standard laboratory safety procedures. While specific toxicity data is unavailable, information from structurally related compounds can provide guidance.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of 2-Methoxy-5-(piperazin-1-ylmethyl)phenol. The proposed synthetic route via the Mannich reaction offers a practical method for its preparation. The predicted physicochemical and pharmacological properties, based on sound chemical principles and data from analogous structures, provide a strong foundation for future empirical investigation. This molecule represents a promising starting point for the development of novel CNS-active agents, and it is our hope that this guide will stimulate further research in this area.
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